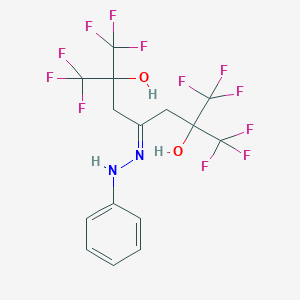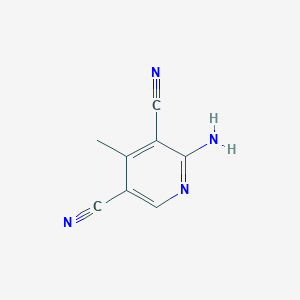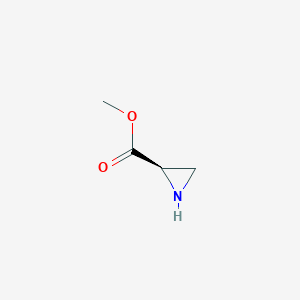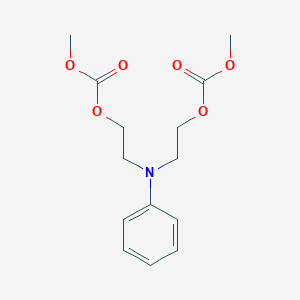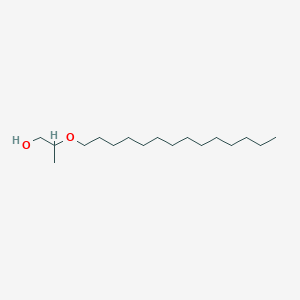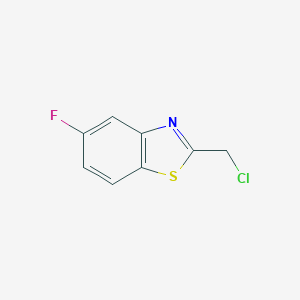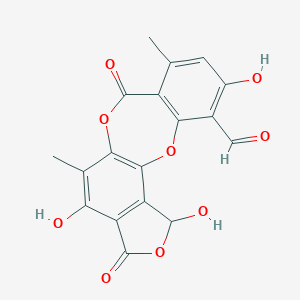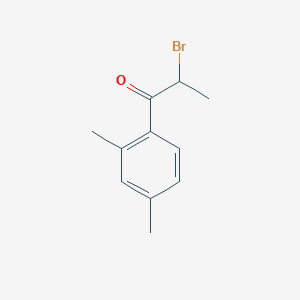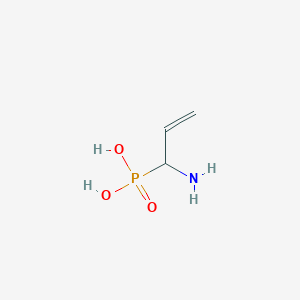
(1-Amino-2-propenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-2-propenyl)phosphonic acid, commonly known as Alendronic acid, is a nitrogen-containing bisphosphonate that is used in the treatment of osteoporosis and other bone diseases. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in various bone disorders.
Wirkmechanismus
Alendronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite crystals in bone and is taken up by osteoclasts, where it inhibits the enzyme farnesyl pyrophosphate synthase, which is required for the production of isoprenoid lipids. This inhibition leads to the death of osteoclasts and a reduction in bone resorption.
Biochemische Und Physiologische Effekte
Alendronic acid has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Alendronic acid is a potent inhibitor of bone resorption and is commonly used in in vitro studies of bone metabolism. However, it can have cytotoxic effects on other cell types, such as osteoblasts, and can interfere with the activity of other enzymes, such as geranylgeranyl pyrophosphate synthase.
Zukünftige Richtungen
There are several potential future directions for research on Alendronic acid, including the development of more potent and selective inhibitors of bone resorption, the identification of new targets for the treatment of bone disorders, and the development of new formulations of Alendronic acid that improve its pharmacokinetic properties and reduce its side effects.
In conclusion, Alendronic acid is a nitrogen-containing bisphosphonate that is used in the treatment of osteoporosis and other bone disorders. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in various bone disorders. Alendronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis. While it has advantages in lab experiments, it also has limitations and potential side effects. Future research on Alendronic acid will focus on developing more potent and selective inhibitors of bone resorption, identifying new targets for the treatment of bone disorders, and improving its pharmacokinetic properties and reducing its side effects.
Synthesemethoden
The synthesis of Alendronic acid can be achieved through several methods, including the reaction of phosphorus trichloride with allylamine, followed by the addition of sodium hydroxide and phosphorous acid. Another method involves the reaction of phosphorus trichloride with allylamine, followed by the addition of sodium hydroxide and phosphorous acid.
Wissenschaftliche Forschungsanwendungen
Alendronic acid has been extensively studied for its therapeutic potential in various bone disorders, including osteoporosis, Paget's disease, and bone metastases. It is a potent inhibitor of bone resorption and has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis.
Eigenschaften
CAS-Nummer |
100432-06-2 |
|---|---|
Produktname |
(1-Amino-2-propenyl)phosphonic acid |
Molekularformel |
C3H8NO3P |
Molekulargewicht |
137.07 g/mol |
IUPAC-Name |
1-aminoprop-2-enylphosphonic acid |
InChI |
InChI=1S/C3H8NO3P/c1-2-3(4)8(5,6)7/h2-3H,1,4H2,(H2,5,6,7) |
InChI-Schlüssel |
LAANRVSZVSWKKK-UHFFFAOYSA-N |
SMILES |
C=CC(N)P(=O)(O)O |
Kanonische SMILES |
C=CC(N)P(=O)(O)O |
Synonyme |
(1-amino-2-propenyl)phosphonic acid 1-APPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





